methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex organic compound featuring a 1,3,4-oxadiazole ring, an indole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling reactions: The oxadiazole and indole units are then coupled through an acetamido linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is particularly significant due to its known biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate involves its interaction with biological macromolecules. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(3-(5-methyl-1,2,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate: Similar structure but with a different oxadiazole isomer.
Methyl 4-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the 1,3,4-oxadiazole ring is particularly noteworthy due to its broad spectrum of pharmacological activities.
Properties
IUPAC Name |
methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSICOHFRIEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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